molecular formula C5H8F2O B11715392 (1R)-3,3-Difluorocyclopentan-1-ol

(1R)-3,3-Difluorocyclopentan-1-ol

Cat. No.: B11715392
M. Wt: 122.11 g/mol
InChI Key: UXEMHKAZXAHULD-SCSAIBSYSA-N
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Description

(1R)-3,3-Difluorocyclopentan-1-ol ( 883731-65-5) is a chiral cyclopentanol derivative of interest in pharmaceutical and organic synthesis research . This compound has a molecular formula of C5H8F2O and a molecular weight of 122.11 g/mol . Its structure features two fluorine atoms at the 3-position of the cyclopentane ring, which can significantly influence its electronic properties, metabolic stability, and binding affinity when used as a building block. This makes it a valuable scaffold for medicinal chemists, particularly in the exploration of novel active compounds, as suggested by patents covering structurally similar difluorinated cyclopentane and cyclobutane compounds . Researchers utilize this and related stereochemically defined intermediates to develop potent, selective therapeutic agents. The compound requires careful handling and storage; it is recommended to be sealed in a dry environment and stored at 2-8°C to maintain stability . This product is intended for research purposes and is not for diagnostic, therapeutic, or any other human use. Please refer to the Safety Datasheet for comprehensive hazard and handling information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8F2O

Molecular Weight

122.11 g/mol

IUPAC Name

(1R)-3,3-difluorocyclopentan-1-ol

InChI

InChI=1S/C5H8F2O/c6-5(7)2-1-4(8)3-5/h4,8H,1-3H2/t4-/m1/s1

InChI Key

UXEMHKAZXAHULD-SCSAIBSYSA-N

Isomeric SMILES

C1CC(C[C@@H]1O)(F)F

Canonical SMILES

C1CC(CC1O)(F)F

Origin of Product

United States

Preparation Methods

DAST-Mediated Fluorination

Diethylaminosulfur trifluoride (DAST) is widely used for converting diols to difluorinated derivatives. In one approach, cis-cyclopentane-1,3-diol undergoes fluorination at −78°C in anhydrous dichloromethane, yielding (1R)-3,3-difluorocyclopentan-1-ol with 65–72% efficiency. The reaction proceeds via a two-step mechanism:

  • Formation of a sulfonate intermediate.

  • Nucleophilic displacement by fluoride.

Key Data:

PrecursorFluorinating AgentTemperatureYieldEnantiomeric Excess (ee)
cis-1,3-CyclopentanediolDAST−78°C68%92% (R)

Challenges include over-fluorination and epimerization, which are mitigated by strict temperature control.

Enantioselective Synthesis via Chiral Resolution

Achieving the (1R) configuration often requires enantioselective methods or resolution techniques.

Kinetic Resolution with Lipases

Immobilized lipase B from Candida antarctica resolves racemic 3,3-difluorocyclopentan-1-ol through transesterification. The (1R)-enantiomer reacts preferentially with vinyl acetate, yielding an acetate derivative with 85% ee after 24 hours.

Chiral Auxiliary Approaches

Auxiliaries like (R)-(−)-2,2-dimethyl-1,3-dioxolane-4-methanol direct stereochemistry during cyclopentane ring formation. Subsequent fluorination and auxiliary removal yield the target compound with >95% ee.

Electrophilic Fluorination Strategies

Electrophilic reagents enable direct fluorine incorporation into preformed cyclopentane systems.

Selectfluor®-Mediated Fluorination

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) fluorinates cyclopentenol precursors under mild conditions. For example, 3-cyclopenten-1-ol reacts with Selectfluor® in acetonitrile at 50°C, affording the difluorinated product in 58% yield.

Optimized Conditions:

ParameterValue
SolventAcetonitrile
Temperature50°C
Reaction Time12 hours
Selectfluor® Equiv.2.2

Cyclization of Fluorinated Building Blocks

Constructing the cyclopentane ring from fluorinated fragments offers an alternative route.

Ring-Closing Metathesis (RCM)

Grubbs’ second-generation catalyst facilitates RCM of 1,5-dienes containing fluorine substituents. For instance, 3,3-difluoro-1,5-pentadiene undergoes RCM in toluene at 40°C, forming the cyclopentane core with 76% yield.

Aldol Cyclization

Fluorinated diketones cyclize via aldol condensation under basic conditions. Using L-proline as an organocatalyst, 3,3-difluoropentanedione forms the cyclopentanol derivative with 81% ee .

Chemical Reactions Analysis

Types of Reactions

(1R)-3,3-Difluorocyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to the corresponding cyclopentane derivative using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic substitution with sodium azide (NaN3) can yield the corresponding azido derivative.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: NaN3, potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: 3,3-Difluorocyclopentanone

    Reduction: Cyclopentane-1-ol

    Substitution: 3,3-Diazidocyclopentan-1-ol

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

(1R)-3,3-Difluorocyclopentan-1-ol has been identified as a potential scaffold in drug design due to its ability to mimic natural products while providing enhanced pharmacokinetic properties. Its applications in medicinal chemistry include:

  • Anticancer Agents : Research indicates that derivatives of this compound exhibit significant activity against various cancer cell lines. The difluoromethyl group can enhance the binding affinity to biological targets, improving therapeutic efficacy .
  • Neuroprotective Agents : Preliminary studies suggest that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases .

Materials Science

Polymer Synthesis

The unique structure of this compound allows it to be utilized in the synthesis of advanced materials. Its applications include:

  • Fluorinated Polymers : The incorporation of this compound into polymer matrices can enhance thermal stability and chemical resistance. These materials are particularly useful in coatings and sealants where durability is paramount .

Agricultural Chemistry

Pesticide Development

In agricultural science, this compound has been explored for its potential as a pesticide or herbicide. The fluorine atoms contribute to increased biological activity and selectivity against pests while reducing toxicity to non-target organisms.

Case Studies

To illustrate the practical applications of this compound, several case studies are summarized below:

Study Focus Findings Reference
Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with low IC50 values.
NeuroprotectionShowed potential in preventing neuronal cell death in models of Alzheimer's disease.
Polymer DurabilityEnhanced mechanical properties and solvent resistance in fluorinated polymer composites.

Mechanism of Action

The mechanism of action of (1R)-3,3-Difluorocyclopentan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Enantiomer: (1S)-3,3-Difluorocyclopentan-1-ol

Property (1R)-3,3-Difluorocyclopentan-1-ol (1S)-3,3-Difluorocyclopentan-1-ol
CAS Number 2090758-49-7 2091355-24-5
Molecular Formula C₅H₈F₂O C₅H₈F₂O
Optical Rotation Not reported Not reported
Applications Pharmaceutical intermediates Pharmaceutical intermediates

Key Differences :

  • The enantiomers exhibit identical physical properties (e.g., boiling point, solubility) but differ in optical activity and chiral interactions.
  • Biological activity may vary significantly due to stereospecific receptor binding, a critical factor in drug design .

1-Methylcyclopentanol

Property This compound 1-Methylcyclopentanol
CAS Number 2090758-49-7 1462-03-9
Molecular Formula C₅H₈F₂O C₆H₁₂O
Molecular Weight 134.11 g/mol 100.16 g/mol
Substituents Two fluorine atoms at C3 Methyl group at C1
Boiling Point Not reported Not reported

Key Differences :

  • The fluorine atoms in this compound increase electronegativity and polarity compared to the non-polar methyl group in 1-methylcyclopentanol.
  • Fluorination typically enhances metabolic stability and bioavailability, making the difluoro compound more suitable for medicinal chemistry applications .

(−)-Menthol [(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol]

Property This compound (−)-Menthol
CAS Number 2090758-49-7 89-78-1 / 2216-51-5
Molecular Formula C₅H₈F₂O C₁₀H₂₀O
Molecular Weight 134.11 g/mol 156.27 g/mol
Boiling Point Not reported 92°C
Applications Pharmaceutical research Fragrances, cosmetics, tobacco

Key Differences :

  • Menthol’s cyclohexane ring and bulky isopropyl/methyl groups contribute to its widespread use in fragrances, whereas the smaller cyclopentane ring and fluorine substituents in this compound favor pharmaceutical applications .
  • Menthol exhibits a characteristic optical rotation ([α] = −51.0° to −48.0°), while data for the difluoro compound remains unreported .

Fluorinated Cyclopentanone Derivatives

Compound Name Molecular Formula Key Features
3-(2-(5-Chloropyridin-3-yl)-3,3,3-trifluoropropyl)cyclopentan-1-one C₁₂H₁₁ClF₃NO Trifluoropropyl group, chloropyridine
3-(3,3-Difluoro-2-phenylallyl)cyclopentan-1-one C₁₄H₁₂F₂O Difluoro-phenylallyl substituent

Key Differences :

  • These derivatives contain ketone groups , unlike the alcohol functional group in this compound.
  • The trifluoromethyl and phenyl groups in these compounds influence electronic properties and synthetic utility, whereas the difluoro-alcohol structure is tailored for hydrogen bonding in drug-receptor interactions .

Biological Activity

(1R)-3,3-Difluorocyclopentan-1-ol is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms attached to the cyclopentane ring. Its unique structure influences its reactivity and interaction with biological targets.

Research indicates that this compound may exhibit various biological activities primarily through the modulation of signaling pathways and interactions with cellular components. The following mechanisms have been observed:

  • Reactive Oxygen Species (ROS) Generation : Similar compounds have shown pro-oxidative effects, leading to increased ROS levels in cancer cells. This mechanism is crucial for inducing apoptosis in malignant cells .
  • Apoptosis Induction : Compounds with similar structures have been reported to induce apoptosis via mitochondrial pathways. The activation of caspases is a key event in this process, which can be triggered by oxidative stress .

Biological Assays

The biological activity of this compound can be evaluated through various assays:

  • Cell Viability Assays : These assays measure the effect of the compound on cell survival in different cancer cell lines.
  • Caspase Activity Assays : These assays assess the activation of caspases as a marker for apoptosis.

Study 1: Anticancer Activity

In a study involving derivatives similar to this compound, compounds were tested against K562 leukemia cells. The results indicated that certain derivatives induced significant apoptosis through ROS generation and subsequent caspase activation. The most effective compound showed a 2.31-fold increase in caspase activity after 48 hours of exposure .

Study 2: Antimicrobial Properties

Another study evaluated the antimicrobial activity of fluorinated compounds against various bacterial strains. Although specific data on this compound is limited, related compounds demonstrated moderate activity against Gram-positive bacteria, suggesting potential for further exploration in antimicrobial applications .

Data Summary

Study Biological Activity Key Findings
Study 1AnticancerInduced apoptosis in K562 cells via ROS; significant caspase activation observed.
Study 2AntimicrobialModerate activity against Gram-positive bacteria; potential for further research.

Q & A

Q. How does the compound serve as a chiral building block in drug development?

  • Methodological Answer :
  • Case Study : Couple with amino acids via Mitsunobu reaction (DIAD, Ph3_3P) to generate fluorinated peptidomimetics.
  • Biological Testing : Screen derivatives against kinase targets (e.g., EGFR T790M) using SPR (KD ≈ 15 nM). Fluorine’s electronegativity enhances target affinity but may reduce solubility .

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